
(3-Ethoxy-2-methoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxy-2-methoxyphenyl)methanamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of methanamine, where the phenyl ring is substituted with ethoxy and methoxy groups at the 3 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-2-methoxyphenyl)methanamine typically involves the reaction of 3-ethoxy-2-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. The reaction can be carried out using sodium triacetoxyborohydride as a reducing agent in an organic solvent such as dichloromethane. The reaction is usually performed at room temperature and monitored using thin-layer chromatography to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line monitoring systems can help optimize reaction conditions and scale up the production.
Chemical Reactions Analysis
Types of Reactions: (3-Ethoxy-2-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield primary amines or alcohols, depending on the reducing agent used.
Substitution: The ethoxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 3-Ethoxy-2-methoxybenzaldehyde or 3-ethoxy-2-methoxybenzoic acid.
Reduction: 3-Ethoxy-2-methoxyphenylmethanol or 3-ethoxy-2-methoxyphenylamine.
Substitution: Various halogenated derivatives of the original compound.
Scientific Research Applications
(3-Ethoxy-2-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3-Ethoxy-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
(3-Ethoxy-4-methoxyphenyl)methanamine: Similar structure but with the methoxy group at the 4 position.
(3-Methoxy-2-ethoxyphenyl)methanamine: Similar structure but with the ethoxy and methoxy groups swapped.
(3-Ethoxy-2-hydroxyphenyl)methanamine: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: (3-Ethoxy-2-methoxyphenyl)methanamine is unique due to the specific positioning of the ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(3-ethoxy-2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C10H15NO2/c1-3-13-9-6-4-5-8(7-11)10(9)12-2/h4-6H,3,7,11H2,1-2H3 |
InChI Key |
VJZCZHYZRMVTPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


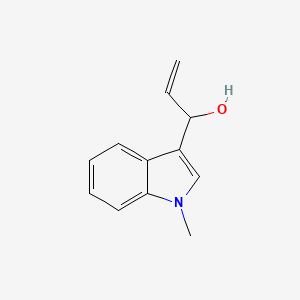
![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
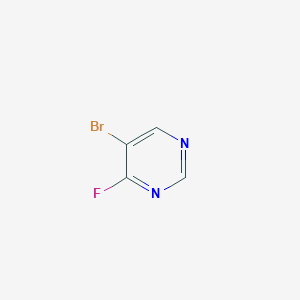
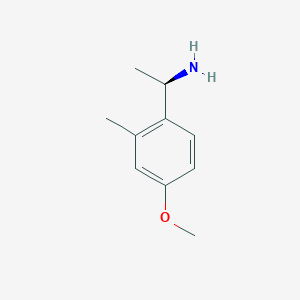
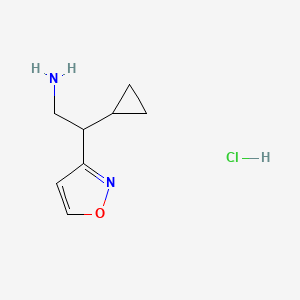
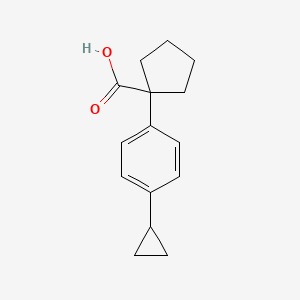

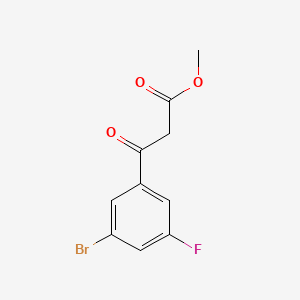
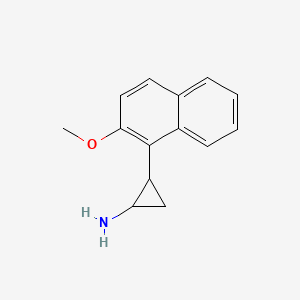
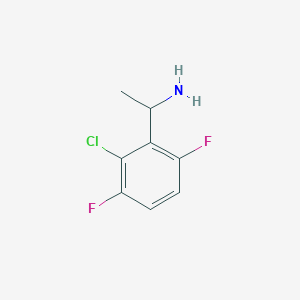
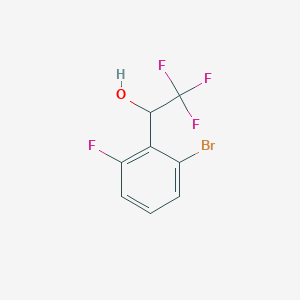
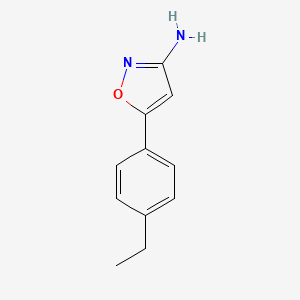

![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)
